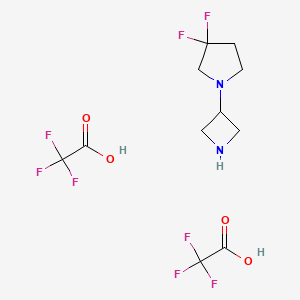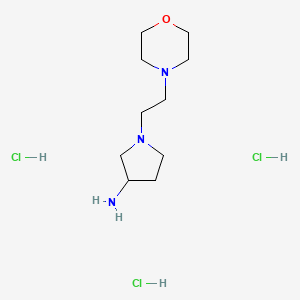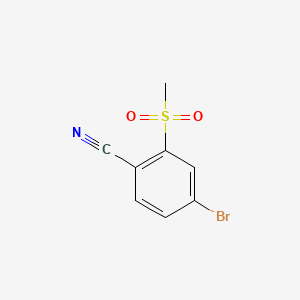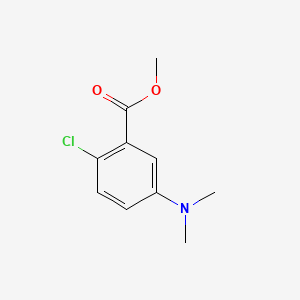
Methyl 2-chloro-5-(dimethylamino)benzoate
Descripción general
Descripción
“Methyl 2-chloro-5-(dimethylamino)benzoate” is a chemical compound with the empirical formula C10H12ClNO4S and a molecular weight of 277.72 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of “this compound” isO=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N(C)C)=O . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 277.72 .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-chloro-5-(dimethylamino)benzoate are currently unknown. This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions involve the compound interacting with its targets, leading to changes in the chemical structure of the targets. More research is required to confirm the exact mode of action of this compound.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXJXWHRTKTFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

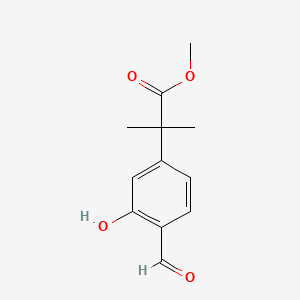
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
